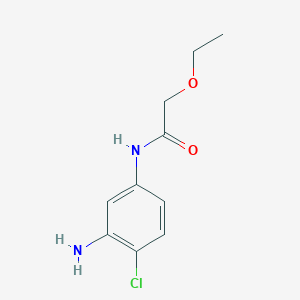
N-(5-Formylpyrimidin-2-YL)-N-methylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-Formylpyrimidin-2-YL)-N-methylglycine” is a chemical compound with the molecular formula C7H7N3O3 . It is an intermediate and has a molecular weight of 181.15 mol/g .
Synthesis Analysis
The synthesis of pyrimidines, which are part of the structure of “this compound”, has been achieved from dinitrogen and carbon . The N2 molecule was first fixed with carbon and LiH through a one-pot heterogeneous process, forming Li2CN2 as an ‘activated’ nitrogen source with high efficiency .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H7N3O3/c11-4-5-1-8-7(9-2-5)10-3-6(12)13/h1-2,4H,3H2,(H,12,13)(H,8,9,10) .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 181.15 and its IUPAC name is [(5-formyl-2-pyrimidinyl)amino]acetic acid .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
N-(5-Formylpyrimidin-2-yl)-N-methylglycine is involved in the synthesis of various chemical compounds. For example, Zinchenko et al. (2018) discovered that the reaction of 4,6-dichloro-5-formylpyrimidine with hydrochlorides of glycine esters leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko et al., 2018).
Formation of Fullerene Derivatives
In research conducted by Jordão et al. (2008), it was found that derivatives containing a 4-(β- d -glycopyranosylamino)pyrimidin-4-one moiety were synthesized using 1,3-dipolar cycloaddition reactions of C60 with azomethine ylides generated from the corresponding 5-formylpyrimidin-4-one derivatives and N-methylglycine (Jordão et al., 2008).
Involvement in Biochemical Transformations
The compound has been implicated in various biochemical transformations. For instance, Tumkevičius et al. (2006) described the synthesis of new 2,4-diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives, starting with a reaction involving 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and N-methylglycinate (Tumkevičius et al., 2006).
Fluorogenic Labeling of Nucleotides
Samanta et al. (2016) conducted research on the chemoselective labeling of 5-formylpyrimidine nucleotides in DNA and RNA, which can aid in understanding epigenetic/epitranscriptomic nucleobase modifications (Samanta et al., 2016).
Enthalpic Dissolution Characteristics in Solvents
Smirnov and Badelin (2018) studied the dissolution enthalpies of N-methylglycine in various aqueous solutions, which can be essential for understanding the compound's behavior in different solvent environments (Smirnov & Badelin, 2018).
Direcciones Futuras
The future directions for “N-(5-Formylpyrimidin-2-YL)-N-methylglycine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The synthetic methods and biological activities of related compounds could help researchers design and synthesize new leads to treat various diseases .
Propiedades
IUPAC Name |
2-[(5-formylpyrimidin-2-yl)-methylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-11(4-7(13)14)8-9-2-6(5-12)3-10-8/h2-3,5H,4H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXMBPJXDSWBFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=C(C=N1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589787 |
Source


|
| Record name | N-(5-Formylpyrimidin-2-yl)-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915921-77-6 |
Source


|
| Record name | N-(5-Formyl-2-pyrimidinyl)-N-methylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Formylpyrimidin-2-yl)-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

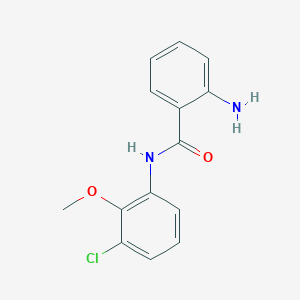



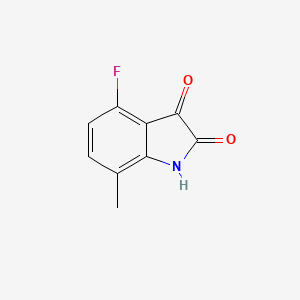

![3-(2,2-Dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1341506.png)
![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)
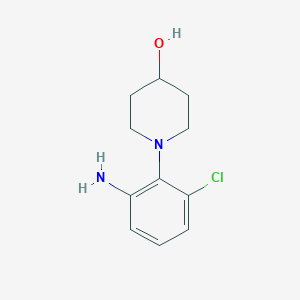
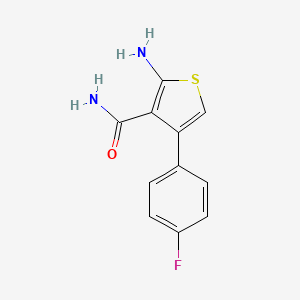

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)

